![molecular formula C14H11Cl2NO3 B2540508 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde CAS No. 1394739-74-2](/img/structure/B2540508.png)

3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde is a chemically synthesized molecule that is likely to have applications in various fields such as pharmaceuticals, agrochemicals, and the fragrance industry due to the functional groups it contains. While the specific papers provided do not directly discuss this compound, they do provide insights into similar molecules that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from non-aromatic precursors. For instance, the synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde was achieved in 9 steps, beginning with the reaction of [13C]-labelled methyl iodide with glutaric monomethyl ester chloride, followed by cyclisation, aromatisation, and a series of other reactions including formylation, Baeyer–Villiger oxidation, hydrolysis, and methylation . This suggests that the synthesis of 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde could also be complex and require careful planning of the synthetic route to introduce the correct functional groups in the right positions.

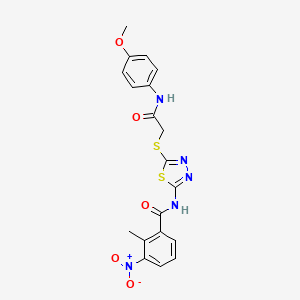

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques and X-ray analysis. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was elucidated using elemental analysis, MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy, and its crystal structure was determined to be orthorhombic . This indicates that a similar approach could be used to analyze the molecular structure of 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde.

Chemical Reactions Analysis

The reactivity of halogen- and methoxy-substituted benzaldehydes has been a subject of interest due to their practical relevance. For example, 3-chloro-4-methoxybenzaldehyde (3CMBA) undergoes UV-induced conformational isomerization and photochemistry, where irradiation with UV light leads to conformational changes and decarbonylation . This suggests that 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde may also exhibit interesting photochemical behavior due to the presence of halogen and methoxy groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures can be inferred from their molecular composition and the interactions between their atoms. For instance, the compound N′-(2-Hydroxy-4-methoxybenzylidene)isonicotinohydrazide displays a trans configuration and forms zigzag chains in the crystal through N—H⋯N interactions . This implies that the physical properties such as melting point, solubility, and crystal structure of 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde could be influenced by the presence of similar functional groups and their ability to form hydrogen bonds or other intermolecular interactions.

Propiedades

IUPAC Name |

3-[(2,6-dichloropyridin-4-yl)methoxy]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c1-19-11-3-2-9(7-18)4-12(11)20-8-10-5-13(15)17-14(16)6-10/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDHEWLBDQJZGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC2=CC(=NC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2540428.png)

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B2540431.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2540433.png)

![[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate](/img/structure/B2540434.png)

![N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2540436.png)

![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2540440.png)

![6-(3-hydroxypropyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2540441.png)

![N-(4-fluorophenyl)-2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetamide](/img/structure/B2540445.png)